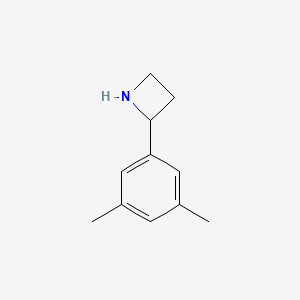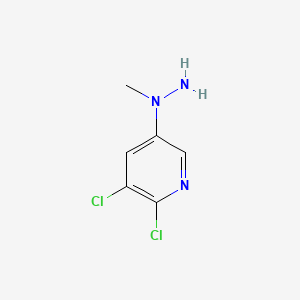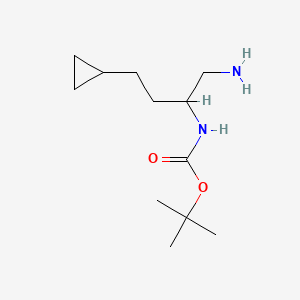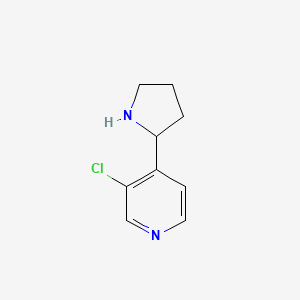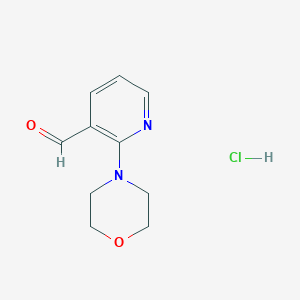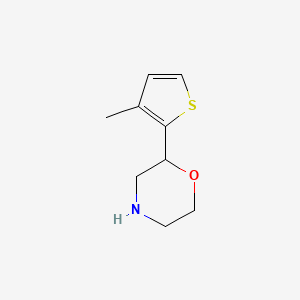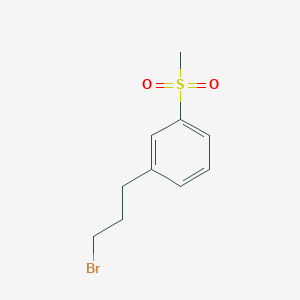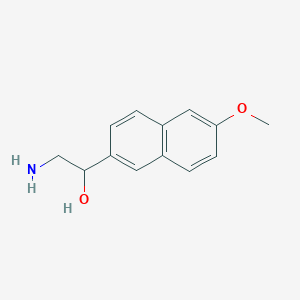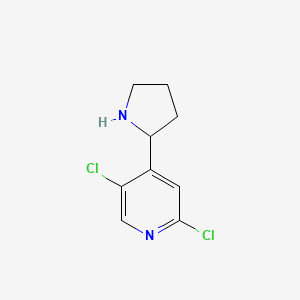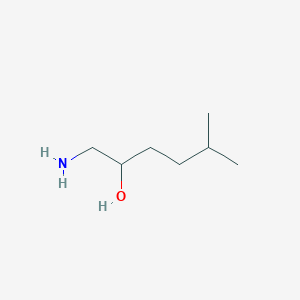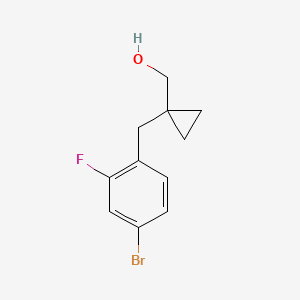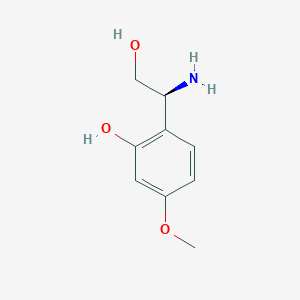
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring. The compound’s stereochemistry is denoted by the (s)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the phenol ring using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Amino Alcohol Formation:
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (s)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antioxidant.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Antioxidant Activity: The presence of the hydroxyl and methoxy groups contributes to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol: The enantiomer of the compound with different stereochemistry.
2-(1-Amino-2-hydroxyethyl)-5-methylphenol: A similar compound with a methyl group instead of a methoxy group.
2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol: A positional isomer with the methoxy group at the 4-position.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChIキー |
WRVXBHQZFOLCHZ-MRVPVSSYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)O |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



